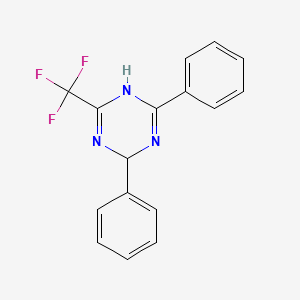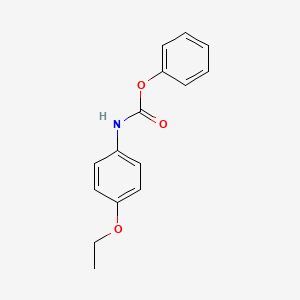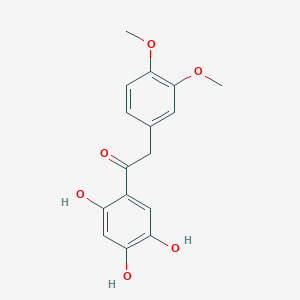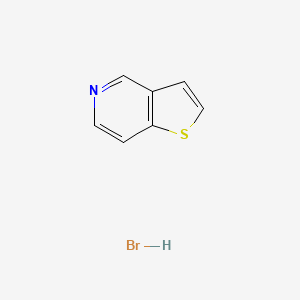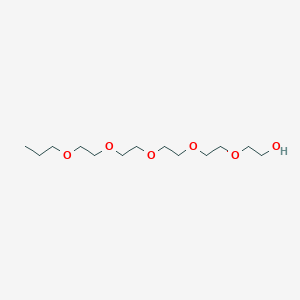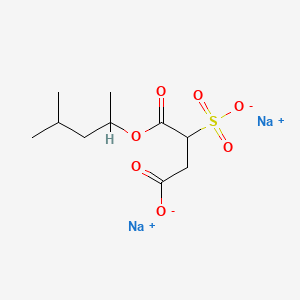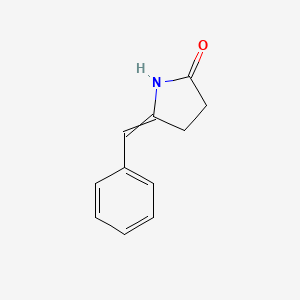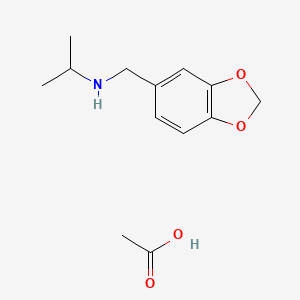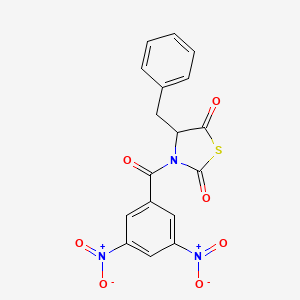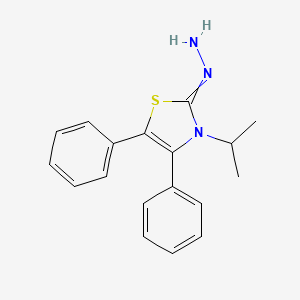
2,2-Dichlorononane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichlorononane is an organic compound with the molecular formula C9H18Cl2. It is a chlorinated hydrocarbon, specifically a dichloroalkane, where two chlorine atoms are attached to the second carbon of a nonane chain. This compound is of interest in various chemical research and industrial applications due to its unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
2,2-Dichlorononane can be synthesized through the chlorination of nonane. The process typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Non-polar solvents like hexane or carbon tetrachloride.
Catalyst: Radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where nonane and chlorine gas are introduced in a controlled manner. The reaction is monitored to ensure the selective chlorination at the second carbon position, minimizing the formation of other isomers.
化学反应分析
Types of Reactions
2,2-Dichlorononane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Elimination Reactions: Under strong basic conditions, this compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction: While less common, it can be oxidized or reduced under specific conditions to form various products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH3) in solvents like ethanol or water.
Elimination: Strong bases such as sodium amide (NaNH2) in liquid ammonia.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Alcohols, ethers, or amines depending on the nucleophile used.
Elimination: Alkenes such as 2-nonene.
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or partially reduced intermediates.
科学研究应用
2,2-Dichlorononane has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying substitution and elimination reactions.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and cellular membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of chlorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, including surfactants, lubricants, and plasticizers.
作用机制
The mechanism by which 2,2-Dichlorononane exerts its effects involves the interaction of its chlorine atoms with various molecular targets. In substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon center. In elimination reactions, the presence of strong bases facilitates the removal of hydrogen and chlorine atoms, forming double bonds. The pathways involved include:
Radical Mechanisms: Initiated by radical initiators or UV light.
Nucleophilic Attack: Involves the formation of transition states and intermediates.
Base-Induced Elimination: Formation of carbanions and subsequent elimination of halides.
相似化合物的比较
2,2-Dichlorononane can be compared with other dichloroalkanes such as 1,1-Dichlorononane and 1,2-Dichlorononane. While all these compounds contain two chlorine atoms, their reactivity and applications differ due to the position of the chlorine atoms:
1,1-Dichlorononane: Chlorine atoms on the same carbon, leading to different reactivity in substitution and elimination reactions.
1,2-Dichlorononane: Chlorine atoms on adjacent carbons, affecting the stability of intermediates and the types of reactions it undergoes.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and makes it suitable for particular applications in research and industry.
属性
CAS 编号 |
66250-04-2 |
|---|---|
分子式 |
C9H18Cl2 |
分子量 |
197.14 g/mol |
IUPAC 名称 |
2,2-dichlorononane |
InChI |
InChI=1S/C9H18Cl2/c1-3-4-5-6-7-8-9(2,10)11/h3-8H2,1-2H3 |
InChI 键 |
QQMYGZGKCGZMNN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(C)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



